2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate

Solid-state thermal dimerization Selective cross-coupling But-3-enoate reactivity

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate (CAS 13830‑89‑2) is a C₁₈H₂₆O₆ triester derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) and but-3-enoic acid, possessing three terminal vinyl groups. The compound belongs to the allyl‑ester monomer class, positioning it between the conventional acrylate/methacrylate‑based crosslinkers and allyl‑ether systems.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
CAS No. 13830-89-2
Cat. No. B082727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate
CAS13830-89-2
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC(COC(=O)CC=C)(COC(=O)CC=C)COC(=O)CC=C
InChIInChI=1S/C18H26O6/c1-5-9-15(19)22-12-18(8-4,13-23-16(20)10-6-2)14-24-17(21)11-7-3/h5-7H,1-3,8-14H2,4H3
InChIKeyJPODCWNJUFDIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate (CAS 13830-89-2) – Trifunctional Allyl Ester Monomer for Controlled Crosslinking


2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate (CAS 13830‑89‑2) is a C₁₈H₂₆O₆ triester derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) and but-3-enoic acid, possessing three terminal vinyl groups . The compound belongs to the allyl‑ester monomer class, positioning it between the conventional acrylate/methacrylate‑based crosslinkers and allyl‑ether systems. Predicted physicochemical properties include a density of 1.053–1.1 g cm⁻³, a boiling point of ~405 °C at 760 mmHg, and an ACD/LogP of 3.43 . Its trifunctional architecture enables the formation of covalently crosslinked networks, while the but-3-enoate moiety imparts a reactivity profile that differs markedly from (meth)acrylate analogs.

Why Trimethylolpropane Tri(meth)acrylates Cannot Replace 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate


Although trimethylolpropane triacrylate (TMPTA) and trimethylolpropane trimethacrylate (TMPTMA) share the same trimethylolpropane core and are widely used trifunctional crosslinkers, the substitution of their acrylate or methacrylate groups with but-3-enoate (allyl‑acetate) moieties fundamentally alters reaction kinetics, network topology, and thermal behavior. Allyl‑ester monomers undergo pronounced degradative chain transfer during radical polymerization, leading to lower crosslink densities and more flexible networks than those obtained with (meth)acrylates [1]. Furthermore, solid‑state thermal studies of but-3-enoate salts demonstrate selective cross‑coupled dimerization without rearrangement to crotonic acid, a pathway unavailable to acrylate or methacrylate analogs [1]. Consequently, direct replacement of 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate with TMPTA or TMPTMA alters not only the cure profile but also the final material properties, making the choice of the but-3-enoate ester critical for applications that demand controlled reactivity and distinct network architecture.

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate – Comparator‑Based Quantitative Differentiation Evidence


Selective Thermal Cross‑Coupling of But‑3‑enoate vs. Homopolymerization of Acrylate/Methacrylate Salts

In solid‑state thermal reactions of binary alkali or alkaline‑earth salts of but‑3‑enoic acid (3‑BA) and methacrylic acid (MA), the potassium salts heated at 230 °C for 2 h gave 62.2 % conversion to the cross‑coupled dimer dimethyl (E)-hex-1-ene-1,5-dicarboxylate, with no detectable homopolymerization or rearrangement to crotonic acid [1]. In contrast, salts of acrylic acid (AA) under analogous conditions predominantly undergo homopolymerization rather than selective cross‑coupling [1]. This demonstrates that the but‑3‑enoate moiety enables a thermally selective dimerization pathway not available to acrylate‑ or methacrylate‑based systems.

Solid-state thermal dimerization Selective cross-coupling But-3-enoate reactivity

Predicted Hydrophobicity (LogP) of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate vs. TMPTMA and TMPTA

The ACD/LogP of 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate is predicted to be 3.43 . In comparison, trimethylolpropane trimethacrylate (TMPTMA) has a predicted LogP of ~3.67, while trimethylolpropane triacrylate (TMPTA) has a LogP of ~2.5 . The intermediate hydrophobicity of the but‑3‑enoate ester suggests improved compatibility with moderately polar solvents and resin systems relative to TMPTA, while maintaining lower hydrophobicity than TMPTMA, which can influence monomer miscibility, swelling behavior, and water uptake in the final crosslinked network.

Partition coefficient Hydrophobicity Monomer compatibility

Thiol‑Ene Photopolymerization Kinetics – Allyl‑Ester vs. Acrylate Reaction Order

In thiol‑ene photopolymerization studies, allyl‑ether monomers exhibit first‑order dependence on thiol concentration (Rp ∝ [SH]), whereas acrylate monomers show approximately ½‑order dependence on both thiol and ene concentrations (Rp ∝ [SH]¹/²[C=C]¹/²) [1]. Because the vinyl group of but‑3‑enoate esters is electronically analogous to that of allyl ethers, 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate is expected to follow the allyl‑ether kinetic regime [1]. This difference in kinetic order directly impacts polymerization rate control and network homogeneity: allyl‑type systems are less sensitive to fluctuations in ene concentration, affording more uniform network formation in thick or geometrically complex parts.

Thiol-ene kinetics Reaction order Network homogeneity

Resistance to Thermal Crotonate Rearrangement vs. Conventional Allyl Esters

But‑3‑enoic acid and its esters are susceptible to thermal rearrangement to crotonic acid (but‑2‑enoic acid) under acidic or high‑temperature conditions, which would alter the vinyl‑group position and reactivity. However, the thermal dimerization study of but‑3‑enoate salts demonstrated that the cross‑coupled dimer was obtained without any detectable rearrangement to crotonate derivatives, even at 230 °C [1]. In contrast, many simple allyl esters undergo significant Claisen or Cope rearrangements at temperatures above 200 °C [2]. The observed stability against crotonate formation in the but‑3‑enoate binary salt system suggests that the triester monomer 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate can be processed at elevated temperatures without altering the reactive terminal vinyl group, an advantage over rearrangement‑prone allyl ester alternatives.

Thermal stability Crotonic acid rearrangement Side-reaction suppression

Procurement‑Targeted Application Scenarios for 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate


Thermally‑Activated, Selective Network‑Formation in High‑Temperature Coatings

The demonstrated ability of but‑3‑enoate moieties to undergo selective cross‑coupled dimerization at elevated temperatures (62.2 % cross‑coupled dimer yield at 230 °C) without homopolymerization [1] makes 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate a candidate for high‑temperature curing systems where controlled step‑growth network formation is desired. Unlike (meth)acrylate‑based crosslinkers that tend to homopolymerize rapidly, this monomer can be incorporated into formulations requiring thermally triggered, stoichiometric crosslinking without runaway polymerization.

Thiol‑Ene Photocurable Resins with Predictable Cure Profiles

Because but‑3‑enoate monomers are expected to follow the allyl‑type kinetic regime (first‑order in thiol concentration) in thiol‑ene photopolymerizations [1], 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate is particularly suited for UV‑curable coatings, dental materials, and 3D‑printing resins where insensitivity of polymerization rate to ene concentration improves cure uniformity through depth. The predictable kinetics reduce the risk of under‑cure in shadowed areas compared to acrylate‑based thiol‑ene formulations.

Mid‑Hydrophobicity Formulations Requiring LogP ≈ 3.4

With a predicted LogP of 3.43, the monomer occupies a hydrophobicity niche between TMPTA (LogP ~2.5) and TMPTMA (LogP ~3.67) [1]. This intermediate polarity is advantageous for solvent‑borne or oil‑based formulations where solubility and phase compatibility must be balanced, such as in alkyd‑type coatings, biodegradable lubricant additives, and composite matrix resins where water uptake must be controlled without sacrificing organic‑phase miscibility.

High‑Temperature Processing of Crosslinkable Monomers Without Premature Vinyl Group Loss

The resistance of but‑3‑enoate esters to thermal crotonate rearrangement, even at 230 °C [1], is critical for processes that involve high‑temperature compounding, extrusion, or post‑curing. Unlike many allyl esters that undergo Claisen‑ or Cope‑type rearrangements leading to loss of terminal vinyl functionality, 2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate can be exposed to elevated temperatures during formulation preparation without consuming the reactive groups required for subsequent crosslinking, making it suitable for thermoplastic‑elastomer vulcanization and high‑temperature composite fabrication.

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